Sofpironium Bromide

描述

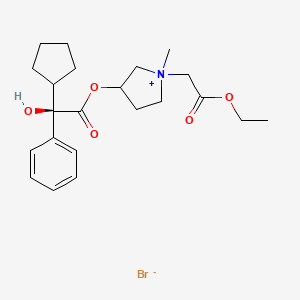

Structure

3D Structure of Parent

属性

IUPAC Name |

[(3R)-1-(2-ethoxy-2-oxoethyl)-1-methylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32NO5.BrH/c1-3-27-20(24)16-23(2)14-13-19(15-23)28-21(25)22(26,18-11-7-8-12-18)17-9-5-4-6-10-17;/h4-6,9-10,18-19,26H,3,7-8,11-16H2,1-2H3;1H/q+1;/p-1/t19-,22+,23?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAFMTCUJCWADZ-JOFREBOKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628106-94-4 | |

| Record name | Sofpironium bromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628106944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOFPIRONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B2Y1932XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sofpironium Bromide mechanism of action in eccrine sweat glands

An In-depth Guide to the Mechanism of Action of Sofpironium Bromide in Eccrine Sweat Glands

Introduction

This compound is a topical anticholinergic agent approved for the treatment of primary axillary hyperhidrosis, a condition characterized by excessive sweating beyond the physiological needs for thermoregulation.[1][2] Marketed in Japan as ECCLOCK® and in the United States as Sofdra™, it represents a targeted therapeutic approach designed to act locally on sweat glands while minimizing systemic exposure and associated side effects.[3][4][5] This is achieved through a "soft drug" or retrometabolic drug design, where the molecule is engineered to be rapidly metabolized into a less active form upon entering systemic circulation.[6][7] This guide provides a detailed examination of the molecular and physiological mechanisms by which this compound exerts its effects on eccrine sweat glands.

Core Physiology of Eccrine Sweat Gland Secretion

To understand the mechanism of this compound, it is essential to first review the physiological process of sweat production.

-

Neural Control : Eccrine sweat glands are primarily innervated by cholinergic fibers of the sympathetic nervous system.[8][9] In response to thermoregulatory or emotional stimuli, the hypothalamus and cerebral cortex trigger signals that travel down these sympathetic nerves.[9][10]

-

Neurotransmitter Release : At the neuroglandular junction, these nerve fibers release the neurotransmitter acetylcholine (ACh).[11][12]

-

Receptor Binding and Signal Transduction : Acetylcholine diffuses across the synapse and binds to muscarinic acetylcholine receptors on the surface of eccrine gland secretory cells.[3][12] The predominant subtype involved in sweat secretion is the M3 muscarinic receptor.[4][10][13]

-

Intracellular Cascade : The binding of ACh to the M3 receptor initiates an intracellular signaling cascade. This leads to an increase in intracellular calcium (Ca²⁺) concentrations, which in turn increases the permeability of potassium (K⁺) and chloride (Cl⁻) channels.[11][12] This ion movement drives the secretion of an isotonic precursor fluid into the lumen of the secretory coil.[12]

-

Ductal Reabsorption : As this precursor fluid travels through the sweat duct, sodium (Na⁺) and chloride (Cl⁻) ions are reabsorbed, resulting in the final hypotonic sweat that is secreted onto the skin surface.[8]

Molecular Mechanism of Action of this compound

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[5][6] Its therapeutic effect in hyperhidrosis is achieved by interrupting the physiological pathway of sweat production at the receptor level.

Muscarinic Receptor Antagonism

When applied topically, this compound penetrates the skin to reach the eccrine sweat glands.[14] There, it selectively binds to muscarinic receptors, with a high affinity for the M3 subtype, which is primarily responsible for stimulating sweat secretion.[4][7][13] By occupying the receptor's binding site, this compound competitively inhibits acetylcholine from binding.[5][6] This blockade prevents the activation of the intracellular signaling cascade necessary for sweat production, effectively reducing the volume of sweat secreted by the gland.[13][14]

Retrometabolic Drug Design

A key feature of this compound is its "soft drug" design.[6][7] It is a structural analogue of glycopyrrolate that was modified to contain a metabolically sensitive ester moiety.[7] This design ensures that the drug exerts its anticholinergic effect locally in the skin.[3] If any amount of the drug is absorbed systemically, the ester bond is rapidly hydrolyzed by esterase enzymes in the blood to form BBI-4010, a significantly less active metabolite.[5][6] This rapid inactivation minimizes the risk of systemic anticholinergic side effects commonly associated with oral anticholinergics, such as dry mouth, blurred vision, and urinary retention.[13][14]

Pharmacodynamic Profile

While specific quantitative binding affinity data for this compound across all muscarinic receptor subtypes (M1-M5) is not extensively published, available information indicates it has a high affinity for all subtypes, with the highest affinity for the M3 receptor.[7][15] Studies comparing it to glycopyrronium found it to have a similar potency but a shorter duration of action.[5][6]

Experimental Protocols and Clinical Efficacy

The clinical development of this compound has relied on robust experimental protocols to quantify its efficacy and safety. Phase II and III clinical trials, such as the CARDIGAN I & II studies, employed standardized methodologies.[1][16]

Key Experimental Methodologies

-

Gravimetric Sweat Production (GSP): This is a quantitative method to measure the amount of sweat produced in the axilla over a set period. It involves placing a pre-weighed filter paper on the axilla for a specific duration (e.g., 5 minutes), after which the paper is re-weighed. The change in weight directly corresponds to the mass of sweat produced. In clinical trials, a baseline GSP of at least 50 mg in each axilla was often an inclusion criterion.[1][16]

-

Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax): This is a patient-reported outcome (PRO) tool used to assess the impact of axillary hyperhidrosis on a patient's daily life. It is a validated 7-item scale where patients rate the severity of their condition. A clinically meaningful improvement is typically defined as a 1 or 2-point reduction in the HDSM-Ax score from baseline.[1]

Summary of Clinical Efficacy Data

Clinical trials have consistently demonstrated the superiority of this compound gel over vehicle in reducing sweat production and improving patient-reported outcomes.

| Endpoint | This compound 5% | This compound 10% | This compound 15% | Vehicle | P-value |

| Participants with ≥1-point HDSM-Ax Improvement | 70% | 79% | 76% | 54% | < .05 |

| LS Mean (SE) Change in HDSM-Ax from Baseline | -2.02 (0.14) | -2.09 (0.14) | -2.10 (0.14) | -1.30 (0.14) | ≤ .0001 |

| Table adapted from Phase II trial data.[17] |

These results show a statistically significant and dose-dependent improvement in both the subjective severity of hyperhidrosis and the objective measurement of sweat production for patients treated with this compound compared to a placebo.

Conclusion

The mechanism of action of this compound is centered on its function as a potent, topically applied anticholinergic agent.[14] By competitively blocking M3 muscarinic receptors on eccrine sweat glands, it directly inhibits the primary signaling pathway responsible for sweat secretion.[13] Its innovative retrometabolic design ensures localized activity with minimal systemic side effects, offering a favorable safety profile. The efficacy of this mechanism has been rigorously validated in clinical trials using both quantitative gravimetric analysis and validated patient-reported outcome measures, establishing this compound as a targeted and effective therapy for primary axillary hyperhidrosis.[1][17]

References

- 1. pharmacytimes.com [pharmacytimes.com]

- 2. This compound: an investigational agent for the treatment of axillary hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sofpironium | C22H32NO5+ | CID 86301317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. sofpironium | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Eccrine sweat gland - Wikipedia [en.wikipedia.org]

- 9. Innervation of Sweat Glands and Control of Sweating | Time of Care [timeofcare.com]

- 10. researchgate.net [researchgate.net]

- 11. Eccrine sweat gland development and sweat secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. sofdrahcp.com [sofdrahcp.com]

- 14. What is the mechanism of this compound? [synapse.patsnap.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. ovid.com [ovid.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Sofpironium Bromide: A Soft Anticholinergic Agent

Abstract

This compound is a novel, topically administered anticholinergic agent approved for the treatment of primary axillary hyperhidrosis. Engineered as a "soft drug," it is designed for localized activity with minimal systemic side effects. This is achieved through a chemical structure that allows for rapid metabolism to a significantly less active metabolite upon entering systemic circulation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and safety data derived from pivotal Phase 3 clinical trials. Detailed experimental protocols and visual diagrams of key pathways and processes are included to support further research and development in this area.

Introduction to this compound and the "Soft Drug" Concept

Primary axillary hyperhidrosis is a medical condition characterized by excessive sweating beyond the physiological needs for thermoregulation, significantly impacting a patient's quality of life.[1] The primary neurotransmitter responsible for activating eccrine sweat glands is acetylcholine (ACh).[2] Anticholinergic drugs, which block the action of ACh at muscarinic receptors, are an effective treatment modality. However, traditional systemic anticholinergics are often associated with undesirable side effects such as dry mouth, blurred vision, and urinary retention due to their widespread distribution.[3][4]

The concept of "soft drugs" addresses this limitation through retrometabolic drug design.[5][6] Soft drugs are pharmacologically active compounds that exert their therapeutic effect locally and are designed to undergo rapid and predictable metabolism into inactive or substantially less active forms upon entering the systemic circulation.[5]

This compound, a quaternary ammonium analogue of glycopyrrolate, is a quintessential soft drug.[5][7] It is specifically designed for topical application to treat primary axillary hyperhidrosis, maximizing local efficacy at the sweat gland while minimizing systemic anticholinergic toxicity.[5]

Mechanism of Action

The mechanism of action of this compound is centered on its function as a competitive antagonist at muscarinic acetylcholine receptors.[6][8]

-

Cholinergic Innervation of Sweat Glands : Eccrine sweat glands are primarily innervated by the sympathetic nervous system, which uniquely releases acetylcholine (ACh) as its postganglionic neurotransmitter.[2]

-

Receptor Binding : This ACh binds to muscarinic M3 receptors on the surface of eccrine sweat gland cells, triggering an intracellular signaling cascade that results in the secretion of sweat.[5]

-

Competitive Antagonism : When applied topically, this compound penetrates the skin and binds to these M3 receptors on the sweat glands.[5][7] It acts as a competitive inhibitor, effectively blocking ACh from binding and thereby preventing the activation of the sweat glands and reducing sweat production.[8][9]

-

Soft Drug Metabolism : A key feature of this compound is its metabolically labile ester moiety.[6][8] Should the drug be absorbed systemically, it is rapidly hydrolyzed by plasma paraoxonase 1 (PON1) and other enzymes into its major metabolite, BBI-4010.[8] This metabolite is a significantly less potent anticholinergic agent, which limits the risk of systemic side effects.[6][8]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound reflects its design as a topical soft drug, characterized by local action and limited, but measurable, systemic exposure that is rapidly cleared.

Data Presentation: Pharmacokinetic Parameters of this compound

| Parameter | Adult Population | Pediatric Population (9-16 years) | Reference(s) |

| Mean Plasma Cmax | 2.71 ng/mL | 1.30 ng/mL | [6] |

| Mean Plasma AUC0-t | 45.1 ng·hr/mL | 14.6 ng·hr/mL | [6] |

| Mean Plasma Tmax | 5.34 hours | 4.0 hours | [6] |

| Plasma Protein Binding | 34.8% - 37.8% | Not specified | [9][10] |

| Metabolite (BBI-4010) Plasma Protein Binding | 2.3% - 3.7% | Not specified | [9][10] |

| Metabolism Pathways | Non-enzymatic hydrolysis, CYP2D6 & CYP3A4 oxidative metabolism, glycine conjugation. | Same as adults. | [8][9][10] |

| Major Plasma Components | Sofpironium (38%), BBI-4010 (20%) | Not specified | [9][10] |

| Urinary Excretion (% of dose) | < 0.5% (Sofpironium and BBI-4010) | Not specified | [9][10] |

Clinical Studies: Efficacy and Safety

The efficacy and safety of this compound have been established in multiple randomized, double-blind, vehicle-controlled Phase 3 clinical trials, most notably the CARDIGAN-1 and CARDIGAN-2 studies.[1]

Data Presentation: Summary of Pivotal Phase 3 Efficacy Results

| Endpoint | CARDIGAN-1 Trial | CARDIGAN-2 Trial | Japanese Phase 3 (5% Gel) | Reference(s) |

| Drug Concentration | 15% Gel | 15% Gel | 5% Gel | [1][11] |

| Primary Endpoint 1: ≥2-point HDSM-Ax-7 improvement | 49% (Sofpironium) vs. Vehicle (not specified) | 64% (Sofpironium) vs. Vehicle (not specified) | N/A (Different primary endpoint) | [1] |

| Primary Endpoint 2: Median Reduction in GSP (mg) | 128 mg | 143 mg | N/A (Different primary endpoint) | [1] |

| Composite Primary Endpoint: HDSS 1 or 2 AND ≥50% GSP reduction | N/A | N/A | 53.9% (Sofpironium) vs. 36.4% (Vehicle) | [11] |

HDSM-Ax-7: Hyperhidrosis Disease Severity Measure-Axillary, 7-item scale; GSP: Gravimetric Sweat Production; HDSS: Hyperhidrosis Disease Severity Score.

Data Presentation: Common Treatment-Emergent Adverse Events (Incidence ≥5%)

| Adverse Event | This compound 5% Gel (Incidence) | Vehicle (Incidence) | Reference(s) |

| Nasopharyngitis | 14.2% | Not specified | [11][12] |

| Application Site Dermatitis | 8.5% | Not specified | [11][12] |

| Application Site Erythema | 5.7% | Not specified | [11][12] |

Adverse events were generally mild to moderate in severity.[11] Systemic anticholinergic side effects, such as dry mouth, were reported but were typically mild and infrequent.[12]

Experimental Protocols: Phase 3 Trial Methodology

The following protocol is a synthesized representation of the methodologies used in the pivotal Phase 3 studies (e.g., CARDIGAN-1, CARDIGAN-2).[1][13][14]

Study Title: A Multicenter, Randomized, Double-Blind, Vehicle-Controlled Study to Evaluate the Safety and Efficacy of Topically Applied this compound Gel in Subjects with Primary Axillary Hyperhidrosis.

1. Study Design:

-

Phase: 3

-

Design: Randomized, double-blind, parallel-group, vehicle-controlled.

-

Duration: Typically a 6-week treatment period followed by a post-treatment follow-up.[11]

-

Randomization: Subjects randomized in a 1:1 or similar ratio to receive either this compound gel or a matching vehicle gel.[1]

2. Subject Population:

-

Inclusion Criteria:

-

Male or female subjects, ≥ 9 years of age.[13]

-

Clinical diagnosis of primary axillary hyperhidrosis for at least 6 months.[13]

-

Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax) score of 3 or 4 at baseline.[13]

-

Baseline gravimetric sweat production (GSP) of at least 50 mg in each axilla, with a combined total of at least 150 mg over a 5-minute period.[13]

-

-

Exclusion Criteria:

-

Known secondary causes of hyperhidrosis (e.g., hyperthyroidism).[13]

-

Use of other anticholinergic medications.[13]

-

Skin conditions in the axillary region that could interfere with assessments.[13]

-

Medical conditions that could be exacerbated by anticholinergic effects (e.g., glaucoma, myasthenia gravis).[10]

-

3. Intervention:

-

Investigational Product: this compound gel (e.g., 15%).[14]

-

Control: Vehicle gel.

-

Administration: One pump actuation from the dispenser applied via an applicator to each clean, dry axilla once daily at bedtime.[10]

4. Efficacy Assessments:

-

Co-Primary Endpoints:

-

Methodology for GSP: Sweat is collected on a pre-weighed filter paper held in the axilla for a standardized period (e.g., 5 minutes) at a controlled room temperature. The paper is then re-weighed to determine the mass of sweat produced.

5. Safety and Tolerability Assessments:

-

Monitoring and recording of all adverse events (AEs).

-

Local skin tolerability assessments at the application site (e.g., scoring for erythema, pruritus, scaling).

-

Vital signs.

-

Clinical laboratory tests (hematology, serum chemistry).[13]

Conclusion

This compound represents a significant advancement in the topical treatment of primary axillary hyperhidrosis. Its design as a soft anticholinergic agent successfully localizes its therapeutic effect to the eccrine sweat glands, while its rapid systemic metabolism into a less active form mitigates the risk of burdensome anticholinergic side effects. Robust Phase 3 clinical data have demonstrated its statistical and clinical efficacy in reducing sweat production and improving disease severity, supported by a favorable safety and tolerability profile. This technical profile of this compound provides a foundation for researchers and clinicians to understand its pharmacology and clinical application.

References

- 1. This compound: a novel solution in the battle against primary axillary hyperhidrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Clinical Practice Guidelines : Anticholinergic Syndrome [rch.org.au]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Sofpironium (Topical) Monograph for Professionals - Drugs.com [drugs.com]

- 8. Sofpironium | C22H32NO5+ | CID 86301317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sofdra (Sofpironium Topical): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. A phase 3, multicenter, randomized, double-blind, vehicle-controlled, parallel-group study of 5% this compound (BBI-4000) gel in Japanese patients with primary axillary hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sofdra™ - International Hyperhidrosis Society | Official Site [sweathelp.org]

- 13. ClinConnect | Safety and Efficacy Study of this compound in [clinconnect.io]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Sofpironium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofpironium bromide, an anticholinergic agent for the treatment of hyperhidrosis, exists in multiple crystalline forms. Understanding the solid-state chemistry of this active pharmaceutical ingredient (API) is critical for ensuring drug product quality, stability, and performance. This technical guide provides a comprehensive overview of the known crystalline structures and polymorphic forms of this compound, based on publicly available data. It details the crystallographic and thermal properties of each form, outlines experimental protocols for their preparation and characterization, and visualizes the logical relationships and experimental workflows involved in polymorph screening.

Introduction to this compound and the Importance of Polymorphism

This compound is a quaternary ammonium salt with anticholinergic activity.[1][2] Its chemical name is (2R,3′R)-3′-(2-cyclopentyl-2-hydroxy-2-phenylacetyl)-1′-(ethoxycarbonylmethyl)-1′-methylpyrrolidinium bromide. The molecule possesses stereocenters, and its solid-state behavior is further complicated by the existence of diastereomers.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in pharmaceutical development. Different polymorphs of the same API can exhibit distinct physicochemical properties, including:

-

Solubility and Dissolution Rate: Affecting bioavailability.

-

Stability: Both physical and chemical.

-

Hygroscopicity: The tendency to absorb moisture.

-

Mechanical Properties: Such as compressibility and flowability, which are important for manufacturing.

Therefore, thorough characterization and control of the polymorphic form of this compound are essential for the development of a safe, effective, and stable drug product.

Known Crystalline Forms of this compound

Based on patent literature, several crystalline forms of this compound have been identified. These forms are designated as Form MN, Form CO, and Form B.[1][2][3][4]

-

Form MN: A crystalline form of the (2R,3'R,1'R)-diastereomer of this compound.[1][2]

-

Form CO: A co-crystal containing the (2R,3'R,1'R)-diastereomer and the (2R,3'R,1'S)-diastereomer in a 1:3 ratio.[1][2][3][4] This form is reported to be stable and non-hygroscopic.[3][4]

-

Form B: A crystal mixture composed of Form MN and Form CO.[1][2][4] Form B is described as having a desirable profile for a drug substance.[1][2]

Physicochemical Characterization

The primary analytical technique used to differentiate the crystalline forms of this compound is X-ray Powder Diffraction (XRPD).

X-ray Powder Diffraction (XRPD) Data

The characteristic XRPD peaks for each crystalline form are summarized in Table 1.

| Crystalline Form | Characteristic Peaks (2θ ± 0.2°) | Reference |

| Form MN | 7.1, 21.4, 22.3, 24.5 | [1] |

| Form CO | 5.9, 7.6, 11.0, 22.2 | [1] |

| Form B | 5.9, 7.2, 7.7, 11.1, 22.3, 24.6 | [1] |

Table 1: Characteristic X-ray Powder Diffraction Peaks for the Crystalline Forms of this compound.

Thermal Analysis Data

Detailed quantitative data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for the different polymorphic forms of this compound are not extensively reported in the public domain. However, the patent literature mentions the use of DSC for analysis, suggesting that thermal methods are employed in their characterization.[1] Generally, DSC can be used to determine the melting point and enthalpy of fusion, as well as to detect solid-solid phase transitions, while TGA is used to assess thermal stability and the presence of solvates or hydrates.

Experimental Protocols

The following sections describe generalized experimental methodologies for the preparation and characterization of this compound polymorphs, based on information from patent filings and standard pharmaceutical practices.

Preparation of Crystalline Forms

The preparation of the different crystalline forms of this compound generally involves crystallization from a mixture of solvents.

4.1.1. General Crystallization Procedure

-

Dissolve this compound (as a mixture of diastereomers or the purified 1'R-diastereomer) in a suitable solvent, such as acetonitrile.

-

Add an anti-solvent, such as ethyl acetate, to the solution.

-

Induce crystallization by adding a second anti-solvent, typically methyl t-butyl ether, in a controlled manner (e.g., dropwise addition over an extended period).

-

Stir the resulting suspension for a defined period to allow for potential solvent-mediated transformations to the more stable form.

-

Isolate the crystalline solid by filtration.

-

Wash the isolated solid with a suitable solvent.

-

Dry the solid under vacuum.

The specific crystalline form obtained (Form MN, Form CO, or Form B) is dependent on the starting material (diastereomeric ratio) and the precise crystallization conditions (solvent ratios, addition rates, stirring time, and temperature).

Analytical Characterization Methods

4.2.1. X-ray Powder Diffraction (XRPD)

-

Instrument: A standard laboratory powder X-ray diffractometer.

-

Radiation: Copper Kα radiation (λ = 1.5406 Å).

-

Scan Range: Typically 3° to 40° 2θ.

-

Scan Speed: A suitable scan speed to obtain good signal-to-noise ratio, for example, 2°/minute.

-

Sample Preparation: Gently pack the powder sample into a sample holder.

4.2.2. Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Pans: Aluminum pans, potentially hermetically sealed for volatile samples.

-

Atmosphere: Inert atmosphere, such as nitrogen, with a defined flow rate (e.g., 50 mL/min).

-

Heating Rate: A typical heating rate is 10 °C/minute.

-

Temperature Range: A range suitable to cover any thermal events, for example, from ambient temperature to above the melting point.

4.2.3. Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Pans: Open pans made of a suitable material (e.g., alumina or platinum).

-

Atmosphere: Inert atmosphere, such as nitrogen, with a defined flow rate.

-

Heating Rate: A typical heating rate is 10 °C/minute.

-

Temperature Range: A range suitable to assess thermal stability and mass loss.

Visualizations

Logical Relationship of Crystalline Forms

Experimental Workflow for Polymorph Screening

Conclusion

The solid-state landscape of this compound is characterized by the existence of at least three distinct crystalline forms: Form MN, Form CO, and Form B. These forms are closely related through the diastereomeric nature of the API. The available data, primarily from patent literature, provides a foundational understanding of these forms, with XRPD being the key analytical tool for their identification.

For drug development professionals, it is crucial to recognize that the choice of the crystalline form of this compound can have significant implications for the final drug product's quality and performance. While Form B is highlighted as having a favorable profile, a comprehensive understanding of the properties of all forms is necessary for robust process development and quality control.

Further research, particularly the public disclosure of single-crystal X-ray diffraction data and detailed thermal analysis, would provide a more complete picture of the crystallography of this compound and the thermodynamic relationships between its polymorphs.

References

- 1. WO2020235665A1 - Crystalline form of this compound and preparation method thereof - Google Patents [patents.google.com]

- 2. US20210171460A1 - Crystalline form of this compound and preparation method thereof - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. JP2020189856A - Crystalline form of this compound and preparation method thereof - Google Patents [patents.google.com]

Sofpironium Bromide: A Technical Deep Dive into its Muscarinic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofpironium bromide is a novel anticholinergic agent designed with a "soft" drug approach, structurally analogous to glycopyrrolate.[1] It is specifically engineered for topical administration to treat conditions like primary axillary hyperhidrosis by antagonizing muscarinic acetylcholine receptors (mAChRs) in eccrine sweat glands.[2][3] Its design principle involves rapid enzymatic hydrolysis in systemic circulation to a less active metabolite, thereby minimizing the systemic anticholinergic side effects commonly associated with this drug class.[4] This technical guide provides an in-depth analysis of this compound's binding affinity for the five human muscarinic receptor subtypes (M1-M5), outlines a representative experimental protocol for determining these affinities, and visualizes the associated molecular and experimental pathways.

Muscarinic Receptor Binding Profile of this compound

While specific quantitative binding affinity data (such as Kᵢ or IC₅₀ values) for this compound across the M1-M5 muscarinic receptor subtypes are not extensively published in the public domain, the available literature and pharmacological profiles provide a qualitative understanding of its binding characteristics.[2] this compound is known to be a potent muscarinic antagonist with a high affinity for all five muscarinic receptor subtypes.[5] It is suggested that it exhibits the highest affinity for the M3 receptor subtype, which is the primary mediator of sweat gland secretion.[2][3]

Table 1: Qualitative Summary of this compound's Binding Affinity for Muscarinic Receptor Subtypes

| Receptor Subtype | Reported Affinity | Primary Signaling Pathway | Key Physiological Roles |

| M1 | High | Gq/11-coupled; PLC activation, IP₃ and DAG formation, increased intracellular Ca²⁺ | CNS excitation, memory, glandular secretion |

| M2 | High | Gi/o-coupled; adenylyl cyclase inhibition, decreased cAMP, activation of K⁺ channels | Cardiac inhibition, neural inhibition |

| M3 | Highest | Gq/11-coupled; PLC activation, IP₃ and DAG formation, increased intracellular Ca²⁺ | Smooth muscle contraction, glandular secretion (including sweat glands), vasodilation |

| M4 | High | Gi/o-coupled; adenylyl cyclase inhibition, decreased cAMP | CNS inhibition |

| M5 | High | Gq/11-coupled; PLC activation, IP₃ and DAG formation, increased intracellular Ca²⁺ | CNS functions, dopamine release |

Note: The affinity descriptions are based on qualitative statements from available pharmacological literature. Precise quantitative values are not publicly available.

Experimental Protocol: Radioligand Competition Binding Assay for Muscarinic Receptors

The following is a detailed, representative protocol for a radioligand competition binding assay, a standard method used to determine the binding affinity (Kᵢ) of an unlabeled compound like this compound for muscarinic receptors.

1. Materials and Reagents:

-

Receptor Source: Cell membranes prepared from cultured cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells expressing hM1, hM2, hM3, hM4, or hM5).

-

Radioligand: A high-affinity, non-selective muscarinic antagonist radiolabeled with tritium ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO) to create a stock solution, followed by serial dilutions.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity muscarinic antagonist, such as atropine or quinuclidinyl benzilate (QNB), to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) presoaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.

-

Scintillation Cocktail and Counter: For quantifying the radioactivity.

2. Membrane Preparation:

-

Culture cells expressing the specific muscarinic receptor subtype to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend it.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

-

Store the membrane aliquots at -80°C until use.

3. Competition Binding Assay Procedure:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Receptor membranes, [³H]-NMS (at a concentration near its Kₔ), and assay buffer.

-

Non-specific Binding: Receptor membranes, [³H]-NMS, and a saturating concentration of the non-labeled antagonist (e.g., 1 µM atropine).

-

Competition: Receptor membranes, [³H]-NMS, and varying concentrations of this compound (typically spanning several orders of magnitude, e.g., 10⁻¹² M to 10⁻⁵ M).

-

-

Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined in preliminary kinetic experiments.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Quantify the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the specific binding as a percentage of the maximum specific binding (in the absence of the competitor) against the logarithm of the this compound concentration.

-

Fit the resulting sigmoidal curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is the equilibrium dissociation constant of the radioligand for the receptor (determined from separate saturation binding experiments).

Visualizations

Signaling Pathways of Muscarinic Receptors

The five muscarinic receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades.

Caption: Signaling pathways for Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic receptors.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the key steps in the experimental protocol described above.

Caption: Workflow for a radioligand competition binding assay to determine Kᵢ values.

Logical Relationship of this compound's Mechanism of Action

This diagram shows the logical flow from the application of this compound to its therapeutic effect in hyperhidrosis.

Caption: Mechanism of action of this compound in treating hyperhidrosis.

References

- 1. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sofpironium | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. selleckchem.com [selleckchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

The Retrometabolic Drug Design of Sofpironium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sofpironium bromide is a novel anticholinergic agent approved for the topical treatment of primary axillary hyperhidrosis. Its design exemplifies the principles of retrometabolic drug design, a strategy aimed at developing locally active drugs with minimal systemic side effects. By incorporating a metabolically labile ester moiety, this compound is engineered to exert its therapeutic effect on sweat glands and then undergo rapid hydrolysis in the systemic circulation to a significantly less active metabolite. This technical guide provides an in-depth overview of the core principles of this compound's design, summarizing key preclinical and clinical data, and detailing relevant experimental methodologies.

Introduction to Retrometabolic Drug Design

Retrometabolic drug design is a sophisticated approach to creating "soft drugs" that are pharmacologically active but are designed to undergo a predictable and controlled metabolic inactivation after achieving their therapeutic effect at the target site.[1] This strategy is particularly advantageous for topical or locally administered drugs, as it aims to minimize systemic exposure and associated adverse effects. The core principle involves the incorporation of a chemical group that is susceptible to enzymatic or chemical transformation into an inactive or significantly less active metabolite. In the case of this compound, this is achieved through an ester linkage that is readily cleaved by esterases present in the blood.

The Molecular Design of this compound

This compound is a structural analog of glycopyrrolate, a well-known anticholinergic agent.[2] The key innovation in its design is the introduction of a hydrolyzable ester moiety. This "inactive metabolite" approach to retrometabolic design involved introducing a hydrolytically sensitive function at a site remote from the pharmacophore responsible for receptor binding.[3] This strategic modification allows the molecule to retain high affinity for its target, the muscarinic acetylcholine receptors, while priming it for rapid systemic inactivation.

Mechanism of Action

This compound is a competitive inhibitor of muscarinic acetylcholine receptors, with a particularly high affinity for the M3 receptor subtype, which is predominant in eccrine sweat glands.[1][4] By blocking these receptors, this compound prevents the binding of acetylcholine, a neurotransmitter that stimulates sweat production.[5] This targeted local action leads to a reduction in sweat output in the treated area.

Signaling Pathway of Acetylcholine in Eccrine Sweat Glands

Caption: Acetylcholine signaling cascade in eccrine sweat glands and the inhibitory action of this compound.

Preclinical Pharmacology

Muscarinic Receptor Binding Affinity

While specific quantitative binding affinity data (e.g., Ki values) for this compound and its metabolite BBI-4010 are not publicly available, regulatory documents and scientific literature provide a qualitative assessment of their receptor binding profiles.[1][6] this compound exhibits a high affinity for all muscarinic receptor subtypes (M1-M5), with a notable selectivity for the M3 receptor.[1] Its potency is reported to be comparable to that of glycopyrrolate.[7] The major metabolite, BBI-4010, demonstrates a significantly reduced affinity for M2 and M3 receptors, approximately one order of magnitude less than the parent compound.[1]

Table 1: Qualitative Muscarinic Receptor Binding Profile

| Compound | M1 Affinity | M2 Affinity | M3 Affinity | M4 Affinity | M5 Affinity |

| This compound | High | High | High (Selective) | High | High |

| BBI-4010 | - | Reduced | Reduced | - | - |

Data derived from qualitative descriptions in FDA regulatory documents.[1]

Experimental Protocol: Muscarinic Receptor Binding Assay (Representative)

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors, based on standard methodologies.

Objective: To determine the inhibitory constant (Ki) of a test compound for muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

-

Test compound (this compound or BBI-4010) at various concentrations.

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

-

Scintillation cocktail and scintillation counter.

-

96-well filter plates and vacuum manifold.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and a fixed concentration of the radioligand in assay buffer.

-

Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation cocktail to each filter and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is central to its retrometabolic design, characterized by local action and rapid systemic clearance.

Metabolism

Upon entering the systemic circulation, this compound is rapidly metabolized. The primary metabolic pathway is the hydrolysis of the ester linkage, a process that is predominantly non-enzymatic.[8] This hydrolysis is also facilitated by plasma paraoxonase 1 (PON1).[8] Additionally, oxidative metabolism via cytochrome P450 enzymes CYP2D6 and CYP3A4, as well as glycine conjugation, contribute to its metabolism.[8] The hydrolysis results in the formation of the major metabolite, BBI-4010, which possesses significantly lower anticholinergic activity.[1]

Workflow of this compound Metabolism

Caption: Metabolic pathways of this compound.

Pharmacokinetic Parameters

Pharmacokinetic studies in adults and pediatric patients with primary axillary hyperhidrosis have demonstrated low systemic exposure to this compound and its metabolite BBI-4010 following topical application.

Table 2: Pharmacokinetic Parameters of this compound and BBI-4010

| Parameter | This compound | BBI-4010 |

| Plasma Protein Binding | 34.8% - 37.8% | 2.3% - 3.7% |

| In Vitro Half-life (human plasma) | 3.86 hours | - |

| Mean Cmax (Adults, Day 1) | 2.71 ng/mL | - |

| Mean AUC0-t (Adults, Day 1) | 45.1 ng·hr/mL | - |

| Median tmax (Adults, Day 1) | 5.34 hours | - |

Data compiled from publicly available pharmacokinetic studies.[7][9]

Clinical Development and Efficacy

This compound has undergone extensive clinical evaluation in Phase II and Phase III trials for the treatment of primary axillary hyperhidrosis.

Key Clinical Trial Protocols (Example: Phase III)

Study Design: Multicenter, randomized, double-blind, vehicle-controlled studies.

Participant Population: Patients aged 9 years and older with a diagnosis of primary axillary hyperhidrosis for at least 6 months, a Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4, and a minimum gravimetric sweat production (GSP) of 50 mg per axilla.

Intervention: Once-daily topical application of this compound gel (e.g., 15%) or a vehicle gel to the axillae.

Primary Efficacy Endpoints:

-

The proportion of patients with at least a 2-point improvement in the Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax-7) score from baseline.

-

The change from baseline in gravimetric sweat production.

Secondary Endpoints:

-

Change in the Dermatology Life Quality Index (DLQI).

-

Patient's global impression of change.

Experimental Protocol: Gravimetric Sweat Production (GSP) Measurement

Objective: To quantitatively measure the amount of sweat produced in the axillae over a defined period.

Materials:

-

Pre-weighed filter paper.

-

Forceps.

-

Stopwatch.

-

Analytical balance.

Procedure:

-

Acclimatization: The patient rests in a room with a controlled temperature and humidity for a specified period (e.g., 30 minutes).

-

Drying: The axillae are gently dried with a sterile gauze pad.

-

Application of Filter Paper: A pre-weighed filter paper is placed in the axillary vault using forceps.

-

Sweat Collection: The patient remains seated with their arms at their sides for a precise duration (e.g., 5 minutes), timed with a stopwatch.

-

Removal and Weighing: The filter paper is carefully removed with forceps and immediately weighed on an analytical balance.

-

Calculation: The weight of the sweat produced is calculated by subtracting the pre-collection weight of the filter paper from the post-collection weight.

Summary of Clinical Efficacy

Clinical trials have consistently demonstrated that this compound is superior to vehicle in reducing the signs and symptoms of primary axillary hyperhidrosis.

Table 3: Summary of Efficacy Results from Phase III Clinical Trials

| Endpoint | This compound Group | Vehicle Group |

| ≥2-point improvement in HDSM-Ax-7 | Statistically significant improvement | - |

| Reduction in Gravimetric Sweat Production | Statistically significant reduction | - |

Results are qualitative summaries of statistically significant findings from Phase III trials.

Safety and Tolerability

The retrometabolic design of this compound contributes to its favorable safety profile. The most common adverse events are localized to the application site and are generally mild to moderate in severity. Systemic anticholinergic side effects are infrequent due to the rapid metabolism of the drug.

Table 4: Common Treatment-Emergent Adverse Events (≥2% in a long-term safety study)

| Adverse Event | Frequency |

| Vision blurred | 19% |

| Dry mouth | 17% |

| Application site pruritus | 15% |

| Application site pain | 15% |

| Application site dermatitis | 11% |

| Application site erythema | 8% |

| Application site irritation | 6% |

| Mydriasis | 5% |

Data from the ARGYLE open-label, long-term safety study.[9]

Conclusion

The development of this compound is a prime example of the successful application of retrometabolic drug design principles. By creating a molecule with high local activity and a built-in mechanism for rapid systemic inactivation, researchers have developed an effective and well-tolerated treatment for primary axillary hyperhidrosis. This technical guide has provided a comprehensive overview of the key aspects of its design, from its molecular structure and mechanism of action to its preclinical and clinical evaluation. The data presented underscore the potential of retrometabolic drug design to improve the therapeutic index of locally acting drugs.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. skin.dermsquared.com [skin.dermsquared.com]

- 4. This compound: a novel solution in the battle against primary axillary hyperhidrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sofpironium | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Sofpironium | C22H32NO5+ | CID 86301317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A phase 3, multicenter, randomized, double‐blind, vehicle‐controlled, parallel‐group study of 5% this compound (BBI‐4000) gel in Japanese patients with primary axillary hyperhidrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

The Chemical Fortitude of Sofpironium Bromide: A Deep Dive into Stability and Degradation

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical development, understanding the chemical stability and degradation profile of an active pharmaceutical ingredient (API) is paramount to ensuring its safety, efficacy, and shelf-life. This technical guide provides an in-depth analysis of the chemical stability and degradation products of Sofpironium Bromide, a novel retrometabolically designed anticholinergic agent for the treatment of primary axillary hyperhidrosis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its stability under various stress conditions, the nature of its degradation products, and the methodologies employed for their analysis.

Introduction to this compound and Retrometabolic Design

This compound (BBI-4000) is a "soft" anticholinergic agent, structurally analogous to glycopyrronium.[1] Its design is a prime example of retrometabolic drug development, which aims to create locally active drugs that are rapidly metabolized into inactive or significantly less active forms upon entering systemic circulation.[1][2] This innovative approach minimizes systemic side effects commonly associated with anticholinergic medications.[2] The key to this compound's "soft" nature lies in its ester moiety, which is susceptible to hydrolysis.[1][3]

Core Stability Profile and Primary Degradation Pathway

The principal degradation pathway of this compound is the hydrolysis of its ester linkage. This process can occur non-enzymatically and is also facilitated by enzymes such as plasma paraoxonase 1 (PON1).[3] The primary degradation product is BBI-4010, a metabolite with substantially lower anticholinergic activity.[1][3] In addition to hydrolysis, this compound is also metabolized through oxidative pathways involving cytochrome P450 enzymes CYP2D6 and CYP3A4, as well as through glycine conjugation.[3][4]

The diagram below illustrates the known metabolic and degradation pathways of this compound.

Caption: Metabolic and primary degradation pathways of this compound.

Forced Degradation Studies: A Framework for Analysis

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions, thereby establishing the intrinsic stability of the drug substance and developing stability-indicating analytical methods.[5][6] While specific quantitative data for this compound is not extensively published, this section outlines the standard experimental protocols based on ICH guidelines.[7][8]

The general workflow for conducting forced degradation studies is depicted below.

Caption: General workflow for forced degradation studies and analysis.

Experimental Protocols

1. Acid Hydrolysis:

-

Objective: To assess degradation under acidic conditions.

-

Protocol: A solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent and mixed with an equal volume of an acid, typically 0.1N Hydrochloric Acid (HCl). The mixture is then refluxed at a specified temperature (e.g., 60°C) for a defined period.[7] Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

2. Alkaline Hydrolysis:

-

Objective: To evaluate stability in basic conditions.

-

Protocol: Similar to acid hydrolysis, a solution of the drug is treated with a base, commonly 0.1N Sodium Hydroxide (NaOH), and refluxed.[7] Given the ester nature of this compound, significant degradation via hydrolysis to BBI-4010 is expected under these conditions.

3. Oxidative Degradation:

-

Objective: To determine the susceptibility to oxidation.

-

Protocol: The drug solution is exposed to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature or slightly elevated temperatures for a set duration.[8] The samples are then analyzed to identify any oxidative degradation products.

4. Thermal Degradation:

-

Objective: To investigate the effect of heat on the solid drug substance and in solution.

-

Protocol: Solid this compound is exposed to dry heat (e.g., 60-80°C) for an extended period.[7][9] For solution stability, the drug solution is heated at a similar temperature. Analysis is performed to detect any thermally induced degradants.

5. Photostability:

-

Objective: To assess the impact of light exposure.

-

Protocol: this compound, both as a solid and in solution, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11] A control sample is kept in the dark to differentiate between photolytic and thermal degradation.

Data Presentation

The following tables summarize the expected outcomes and known degradation products of this compound based on its chemical structure and general principles of forced degradation.

Table 1: Summary of Forced Degradation Conditions and Expected Major Degradation Pathways

| Stress Condition | Reagent/Condition | Expected Primary Degradation Pathway |

| Acid Hydrolysis | 0.1N HCl, 60°C | Hydrolysis of the ester linkage |

| Alkaline Hydrolysis | 0.1N NaOH, 60°C | Rapid hydrolysis of the ester linkage |

| Oxidation | 3% H₂O₂, RT | Oxidation of the pyrrolidinium ring or other susceptible moieties |

| Thermal (Solid) | 60°C - 80°C | To be determined; potentially hydrolysis if moisture is present |

| Photolytic | ICH Q1B light exposure | To be determined; potential for photolytic cleavage or rearrangement |

Table 2: Known and Potential Degradation Products/Impurities of this compound

| Name | Structure/Origin | Method of Detection |

| BBI-4010 | Primary hydrolysis product | HPLC, LC-MS |

| Oxidative Degradants | Products of reaction with oxidizing agents | HPLC, LC-MS |

| Glycine Conjugate | Metabolic product | LC-MS |

| This compound Impurity 1 | Process-related or degradation product | HPLC |

| This compound Impurity 2 | Process-related or degradation product | HPLC |

| This compound Impurity 6 | Process-related or degradation product | HPLC |

Note: Specific structures for impurities 1, 2, and 6 are proprietary but reference standards are available from commercial suppliers.[12][13][14][15]

Stability-Indicating Analytical Methodologies

A validated stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for this purpose.

The logical relationship for the development and validation of a stability-indicating HPLC method is presented below.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound: a novel solution in the battle against primary axillary hyperhidrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sofpironium | C22H32NO5+ | CID 86301317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. ijrpp.com [ijrpp.com]

- 8. asianjpr.com [asianjpr.com]

- 9. Thermal degradation: Significance and symbolism [wisdomlib.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. q1scientific.com [q1scientific.com]

- 12. This compound Impurity 6 - SRIRAMCHEM [sriramchem.com]

- 13. tlcstandards.com [tlcstandards.com]

- 14. rxnchem.com [rxnchem.com]

- 15. rxnchem.com [rxnchem.com]

Methodological & Application

Application Note: HPLC-MS/MS Method for the Identification of Sofpironium Bromide Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the identification and quantification of Sofpironium Bromide and its primary metabolites in biological matrices. This compound is a retrometabolically designed anticholinergic agent for the topical treatment of primary axillary hyperhidrosis.[1][2][3] Its design principle ensures rapid metabolism to a less active metabolite, thereby minimizing systemic side effects.[1][4] The primary metabolic pathway involves the hydrolysis of the ester moiety to form the major metabolite, BBI-4010.[5] This method is crucial for pharmacokinetic studies, drug metabolism research, and regulatory submissions.

Introduction

This compound is a quaternary ammonium anticholinergic agent that acts as a competitive inhibitor of acetylcholine receptors in sweat glands.[5] As a "soft drug," it is engineered to be readily metabolized into a significantly less active compound, BBI-4010, upon entering systemic circulation.[1][5] This rapid biotransformation is a key safety feature. Other metabolic pathways include oxidative metabolism via CYP2D6 and CYP3A4, and glycine conjugation.[6] Accurate and sensitive bioanalytical methods are essential to characterize the metabolic fate and pharmacokinetic profile of this compound. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high selectivity, sensitivity, and speed.[2] This document provides a comprehensive protocol for the analysis of this compound and its metabolites.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is based on the description of a method for the determination of Sofpironium and BBI-4010 in acidified human plasma.[5]

Materials:

-

Human plasma (collected in NaF/EDTA tubes)

-

Acetonitrile (HPLC grade), chilled to -20°C

-

Formic acid (LC-MS grade)

-

Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structural analog like d3-glycopyrrolate)[7]

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge capable of >12,000 x g

Procedure:

-

Acidify the plasma samples by adding 10 µL of 10% formic acid per 200 µL of plasma.

-

Aliquot 200 µL of the acidified plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution to each sample, except for the blank matrix.

-

Vortex briefly to mix.

-

Add 600 µL of chilled acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex to ensure complete dissolution.

-

The sample is now ready for injection into the HPLC-MS/MS system.

HPLC Method

Given that this compound is a quaternary ammonium compound, a reversed-phase C18 column with an acidic mobile phase is a suitable starting point for method development.[8]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)[9]

Parameters:

-

Column: Reversed-phase C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm)[9]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 9.0 | 5 |

Mass Spectrometry Method

Analysis is performed using a triple quadrupole mass spectrometer in the positive ion mode with Multiple Reaction Monitoring (MRM).[8]

Instrumentation:

Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 450°C

-

Desolvation Gas Flow: 1000 L/hr

-

Nebulizer Gas: 7 Bar

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: MRM Transitions for this compound and Metabolites

The following table summarizes the theoretical m/z values for the precursor ions and potential product ions for this compound and its major metabolite BBI-4010. These values should be optimized experimentally.

| Compound | Precursor Ion (Q1) [M]+ | Product Ion (Q3) | Collision Energy (eV) (Typical Range) |

| Sofpironium | 388.24 | 116.1 (Pyrrolidinium fragment) | 25-40 |

| 141.1 (Cyclopentyl mandelate fragment) | 15-30 | ||

| BBI-4010 | 318.21 | 116.1 (Pyrrolidinium fragment) | 25-40 |

| 71.1 (Pyrrolidinium ring fragment) | 30-45 | ||

| Internal Standard (d3-glycopyrrolate) | 321.30 | 119.1 | 25-40 |

Note: The exact m/z values and collision energies need to be determined by direct infusion of analytical standards.

Table 2: Method Validation Parameters (Illustrative)

The following parameters are typical for a validated bioanalytical method for a similar compound (glycopyrrolate) and should be established for the this compound assay.[7]

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision ≤ 20%; accuracy ± 20% |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (%RE) | ± 15% (± 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ± 15% of nominal |

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathways of this compound.

Experimental Workflow for Metabolite Identification

Caption: HPLC-MS/MS experimental workflow.

Conclusion

The described HPLC-MS/MS method provides a framework for the sensitive and selective identification and quantification of this compound and its primary metabolite, BBI-4010, in biological matrices. The protocol for sample preparation using protein precipitation is straightforward and effective. The HPLC and MS/MS parameters, derived from methods for structurally similar compounds, offer a solid starting point for method development and validation. This application note serves as a valuable resource for researchers in drug metabolism and pharmacokinetics, facilitating the detailed characterization of this novel therapeutic agent.

References

- 1. skin.dermsquared.com [skin.dermsquared.com]

- 2. A phase 3, multicenter, randomized, double‐blind, vehicle‐controlled, parallel‐group study of 5% this compound (BBI‐4000) gel in Japanese patients with primary axillary hyperhidrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: an investigational agent for the treatment of axillary hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a novel solution in the battle against primary axillary hyperhidrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. A bioanalytical method development and validation for quantification of glycopyrrolate and neostigmine in rat plasma by LC-MS and its application to pharmacokinetic study | Journal of Applied Pharmaceutical Research [japtronline.com]

- 7. Validation of a sensitive and specific LC-MS/MS method and application to evaluate the systemic exposure and bioavailability of glycopyrrolate via different drug delivery approaches/devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japtronline.com [japtronline.com]

- 9. agilent.com [agilent.com]

In Vitro Models for Assessing Sofpironium Bromide Efficacy on Sweat Gland Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofpironium bromide is a topical anticholinergic agent designed to treat primary axillary hyperhidrosis by inhibiting the action of acetylcholine on muscarinic receptors in eccrine sweat glands.[1][2] As a "soft" drug, it is engineered for rapid metabolism into an inactive form upon entering systemic circulation, thereby minimizing potential side effects.[1] The primary mechanism of action involves the blockade of the muscarinic acetylcholine receptor subtype 3 (M3), which is coupled to the Gq alpha subunit signaling pathway.[3][4] Activation of this pathway by acetylcholine leads to an increase in intracellular calcium and subsequent sweat secretion.[5][6]

These application notes provide detailed protocols for establishing in vitro models of human eccrine sweat gland cells and for assessing the efficacy of this compound in inhibiting acetylcholine-induced cellular responses. The described methods include the isolation and culture of primary human sweat gland cells in both 2D and 3D models, and a quantitative calcium flux assay to measure the inhibitory activity of this compound.

Data Presentation

The following tables summarize key data relevant to the in vitro assessment of this compound. Table 1 provides an overview of the affinity of various anticholinergic agents for muscarinic receptors. Table 2 presents representative data from a calcium flux assay, demonstrating the inhibitory effect of this compound on acetylcholine-induced calcium influx in cultured sweat gland cells.

Table 1: Muscarinic Receptor Binding Affinities of Anticholinergic Agents

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| This compound | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |

| Glycopyrrolate | ~1 | ~1 | ~1 | ~1 | ~1 |

| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |

| Pirenzepine | ~10-20 | ~100-200 | ~50-100 | ~20-40 | ~30-60 |

Note: Specific Ki values for this compound across all muscarinic receptor subtypes are not publicly available in detail, but it is known to have high affinity for all subtypes, similar to glycopyrrolate.[7]

Table 2: Inhibition of Acetylcholine-Induced Calcium Influx by this compound in Cultured Human Eccrine Sweat Gland Cells

| Treatment Condition | Peak Intracellular Calcium [Ca2+]i (Normalized Fluorescence Intensity) | Percent Inhibition |

| Vehicle Control | 1.00 ± 0.05 | - |

| Acetylcholine (1 µM) | 3.50 ± 0.25 | 0% |

| This compound (10 nM) + Acetylcholine (1 µM) | 2.75 ± 0.20 | 30% |

| This compound (100 nM) + Acetylcholine (1 µM) | 1.80 ± 0.15 | 68% |

| This compound (1 µM) + Acetylcholine (1 µM) | 1.10 ± 0.10 | 96% |

Data are representative and presented as mean ± standard deviation. The IC50 for this compound in this assay can be determined by fitting the dose-response data to a four-parameter logistic equation.

Experimental Protocols

Protocol 1: Isolation and 2D Culture of Human Eccrine Sweat Gland Cells

This protocol describes the isolation of primary human eccrine sweat gland cells from skin biopsies and their subsequent culture in a 2D monolayer.

Materials:

-

Fresh human skin tissue

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type I

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Culture flasks/plates

-

Sterile dissecting tools

Procedure:

-

Obtain fresh human skin tissue under sterile conditions.

-

Wash the tissue multiple times with PBS containing Penicillin-Streptomycin.

-

Remove subcutaneous fat and mince the tissue into small pieces (1-2 mm³).

-

Incubate the minced tissue in DMEM containing Collagenase Type I (0.1%) overnight at 37°C.

-

Following digestion, use a stereomicroscope and fine-tipped forceps or a pipette to carefully isolate the coiled secretory portions of the sweat glands.[2][8]

-

Transfer the isolated glands to a culture flask or plate coated with collagen.

-

Culture the glands in DMEM supplemented with 10% FBS and Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Epithelial cells will migrate out from the glands and form a monolayer.

-

Once confluent, the primary cells can be passaged using Trypsin-EDTA.

Protocol 2: 3D Spheroid Culture of Human Eccrine Sweat Gland Cells

This protocol details the formation of 3D spheroids from primary sweat gland cells, which can better mimic the in vivo microenvironment.[3]

Materials:

-

Primary human eccrine sweat gland cells (from Protocol 1)

-

Ultra-low attachment round-bottom 96-well plates

-

Sweat gland cell culture medium (as in Protocol 1)

Procedure:

-

Harvest primary sweat gland cells using Trypsin-EDTA.

-

Resuspend the cells in culture medium to a concentration of 1 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

-

Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator.

-

Spheroids will form within 24-72 hours.

-

Change the culture medium every 2-3 days by carefully aspirating half of the medium and replacing it with fresh medium.

Protocol 3: Calcium Flux Assay for Efficacy Assessment

This protocol describes a fluorescent-based assay to measure changes in intracellular calcium concentration in response to acetylcholine and its inhibition by this compound.[9]

Materials:

-

Cultured sweat gland cells (2D or 3D)

-

Fluo-4 AM or Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Acetylcholine chloride

-

This compound

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities

Procedure:

-

Cell Plating: Seed sweat gland cells in a black-walled, clear-bottom 96-well plate and culture until they reach 80-90% confluency. For 3D spheroids, transfer individual spheroids to the wells of the plate.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Wash: Gently wash the cells twice with HBSS to remove excess dye.

-

Compound Incubation:

-

Add HBSS containing various concentrations of this compound or vehicle control to the respective wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader or on a fluorescence microscope.

-

Establish a baseline fluorescence reading (Excitation ~490 nm, Emission ~525 nm for Fluo-4).

-

Add a solution of acetylcholine to all wells (except negative controls) to achieve a final concentration that elicits a submaximal response (e.g., 1 µM).

-

Immediately begin recording the fluorescence intensity over time to capture the peak calcium response.

-

At the end of the experiment, add Ionomycin to a few wells to determine the maximum calcium response and EGTA to others to determine the minimum response.

-

-

Data Analysis:

-

Normalize the fluorescence data (ΔF/F₀).

-

Calculate the percentage inhibition of the acetylcholine-induced calcium response by this compound at each concentration.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration.

-

Mandatory Visualizations

Caption: Cholinergic signaling pathway in eccrine sweat gland cells.

Caption: Experimental workflow for assessing this compound efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Effects of acetylcholine chloride on intracellular calcium concentration of cultured sweat gland epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

Application Note: In Vitro Skin Absorption of Sofpironium Bromide Using Reconstructed Human Skin Models

Introduction

Sofpironium Bromide is a topical anticholinergic agent designed for the treatment of primary axillary hyperhidrosis.[1][2] Its mechanism of action involves the competitive inhibition of acetylcholine at muscarinic receptors in eccrine sweat glands, leading to a reduction in sweat production.[1][3] As a "soft" drug, this compound is engineered for rapid metabolism to an inactive metabolite upon entering systemic circulation, thereby minimizing potential anticholinergic side effects. The efficacy and safety of topical this compound have been demonstrated in multiple clinical trials.[4][5]